Titanium nitride - 25583-20-4

Titanium nitride

Catalog Number: EVT-300536
CAS Number: 25583-20-4
Molecular Formula: TiN
NTi
Molecular Weight: 61.87 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Titanium nitride is a hard ceramic material with a distinctive gold color. [] It is classified as a transition metal nitride. [] TiN is valued for its high hardness, wear resistance, and corrosion resistance, making it suitable for various applications in materials science, electronics, and biomedical engineering. [, , , , , , , , ]

Titanium (Ti)

  • Relevance: Titanium is a key component of titanium nitride (TiN). In many of the studies, titanium is used as a substrate material upon which TiN is deposited. This is because TiN coatings can improve the surface hardness, wear resistance, and corrosion resistance of titanium [, , , , , , , , , ].
  • Relevance: Titanium dioxide is mentioned as an oxidation product of titanium nitride (TiN) in certain corrosive environments [].

Titanium Carbide (TiC)

  • Relevance: Titanium carbide is mentioned alongside titanium nitride (TiN) in the context of wear-resistant coatings and potential use in fuel cell catalysts []. It's also mentioned as a phase that can be present alongside TiN in coatings, particularly those created through ion implantation processes [].
  • Relevance: This compound can form alongside titanium nitride (TiN) during processes like nitrogen ion implantation of titanium, particularly in the presence of carbon sources [].

Aluminum Nitride (AlN)

  • Relevance: Aluminum nitride is mentioned as a supplementary material used with titanium nitride (TiN) in the fabrication of ceramic substrates for LEDs, contributing to the desired physical and chemical properties of the substrate [].
  • Relevance: Aluminum oxide appears in two contexts related to titanium nitride (TiN). First, it’s a component of the alumina coating applied over TiN coatings on turbine components for enhanced corrosion resistance []. Second, it's used as a supplementary material alongside TiN in the production of LED ceramic substrates [].
  • Relevance: Yttrium oxide is used as a supplementary material in conjunction with titanium nitride (TiN) during the fabrication of ceramic substrates for LEDs [].

Tungsten (W)

  • Relevance: Tungsten is used in conjunction with titanium nitride (TiN) to form a multilayer structure (W/TiN) in the lower electrode of cylindrical capacitors used in semiconductor memory devices [].
  • Relevance: Tungsten silicide forms at the interface of tungsten and titanium nitride (TiN) layers in cylindrical capacitors during heat treatment, potentially impacting the capacitor's properties [].
  • Relevance: It is deposited over a layer of titanium nitride (TiN) on the surface of turbine components. This dual coating system enhances the component’s resistance to corrosion in high-temperature environments [].

Hydroxyapatite (HAp)

  • Relevance: Hydroxyapatite layers are deposited on top of titanium nitride (TiN) coatings applied to NiTi shape memory alloys []. This combination aims to improve the biocompatibility and corrosion resistance of the alloy for biomedical applications.

Poly(sodium styrene sulfonate) (pNaSS)

  • Relevance: pNaSS is grafted onto titanium nitride (TiN) surfaces to enhance their bioactivity for potential use in biomedical applications [].

3-Methacryloxypropyltrimethoxysilane (MPS)

  • Relevance: MPS is used as a linker molecule to facilitate the grafting of pNaSS onto titanium nitride (TiN) surfaces [].

Sodium Chloride (NaCl)

  • Relevance: A solution of 3.5% sodium chloride (NaCl) is commonly used as a corrosive medium to test the corrosion resistance of titanium nitride (TiN) coatings [, ].
  • Relevance: Similar to sodium chloride, dilute sulfuric acid (H2SO4) solutions are used as corrosive electrolytes to investigate the electrochemical stability and corrosion behavior of titanium nitride (TiN) coatings [, ].
  • Relevance: Nitric acid (HNO3) is mentioned as a corrosive environment where the corrosion stability of titanium nitride (TiN) is assessed and compared to that of titanium [].

Iron (Fe)

  • Relevance: Iron is used to dope titanium nitride (TiN) to create iron-doped titanium nitride ferromagnetic films. These films exhibit both room-temperature ferromagnetism and semiconductor properties, making them potentially useful for electronic device applications [].
Synthesis Analysis

Methods of Synthesis

Titanium nitride can be synthesized through several methods, each with unique technical details:

  1. Carbothermal Reduction Nitridation (CRN): This method involves the use of hybrid nanocomposites made from titanium dioxide and organic precursors. The process includes thermal treatments at varying temperatures under a nitrogen atmosphere to facilitate the formation of titanium nitride from the precursors .
  2. Sol-Gel Method: In this approach, titanium alkoxides are reacted with urea to produce titanium nitride. The sol-gel technique allows for precise control over the material's morphology and composition .
  3. Microwave Plasma Synthesis: This technique utilizes microwave energy to create plasma conditions that promote the formation of titanium nitride nanoparticles. The parameters such as power and gas flow rates are optimized to achieve desired particle sizes and properties .
  4. Pulsed Laser Ablation: In this method, a pulsed laser is used to ablate titanium in a nitrogen-rich environment, leading to the formation of titanium nitride nanoparticles. The choice of solvent can influence the oxidation state of the product .
  5. Chemical Vapor Deposition (CVD): CVD involves the deposition of titanium nitride films from gaseous precursors like titanium tetrachloride and ammonia. This method is widely used for producing thin films with controlled thickness and uniformity .

Technical Details

Each synthesis method has its own set of parameters that affect the yield and quality of titanium nitride produced. For instance, in CRN, the thermal treatment stages at specific temperatures (e.g., 290 °C to 1400 °C) are crucial for achieving the desired crystalline structure . In microwave plasma synthesis, maintaining stable plasma conditions is essential for consistent nanoparticle formation .

Molecular Structure Analysis

Structure and Data

Titanium nitride crystallizes in a face-centered cubic structure (FM3-M lattice), which contributes to its hardness and stability. The lattice parameter for TiN is typically around 4.235 Å, indicating a close-packed arrangement that enhances its mechanical properties .

The molecular structure can be characterized using techniques such as X-ray diffraction (XRD) and transmission electron microscopy (TEM), which reveal information about crystallinity, particle size distribution, and morphology.

Chemical Reactions Analysis

Reactions Involved

Titanium nitride formation involves several key chemical reactions depending on the synthesis method used:

  1. Direct Nitridation: Titanium reacts with nitrogen or ammonia at elevated temperatures to form titanium nitride:
    Ti+N2TiN\text{Ti}+\text{N}_2\rightarrow \text{TiN}
  2. Carbothermal Reduction: In CRN processes, titanium dioxide reacts with carbon sources under nitrogen flow:
    TiO2+C+N2TiN+CO\text{TiO}_2+\text{C}+\text{N}_2\rightarrow \text{TiN}+\text{CO}
  3. Chemical Vapor Deposition: In CVD processes:
    TiCl4+2NH3TiN+4HCl\text{TiCl}_4+2\text{NH}_3\rightarrow \text{TiN}+4\text{HCl}

These reactions highlight the versatility of titanium nitride synthesis through various pathways.

Mechanism of Action

Process Overview

The mechanism by which titanium nitride forms varies with each synthesis method but generally involves the reaction of titanium precursors with nitrogen sources under specific conditions (temperature, pressure). For instance, in microwave plasma synthesis, titanium chloride reacts with ammonia in a high-energy environment to produce TiN nanoparticles .

The reaction pathways can be complex due to competing reactions that may lead to by-products like hydrogen chloride or carbon monoxide depending on the reactants used.

Physical and Chemical Properties Analysis

Physical Properties

  • Color: Gold-like appearance
  • Density: Approximately 5.22 g/cm³
  • Hardness: Comparable to diamond on the Mohs scale
  • Melting Point: Around 2950 °C
  • Electrical Conductivity: Good conductivity makes it suitable for electronic applications.

Chemical Properties

  • Stability: High thermal stability under inert atmospheres.
  • Reactivity: Resistant to oxidation at room temperature but can react with strong acids.
  • Corrosion Resistance: Exhibits excellent resistance to corrosion in various environments.

These properties make titanium nitride an attractive material for coatings and other applications where durability is essential.

Applications

Titanium nitride has diverse applications across various scientific fields:

  • Coatings: Used as a hard coating material for cutting tools and industrial machinery due to its wear resistance.
  • Electronics: Employed in semiconductor technology for interconnects and as diffusion barriers.
  • Biomedical Devices: Utilized in implants due to its biocompatibility.
  • Energy Storage: Investigated for use in supercapacitors and batteries due to its conductive properties.
  • Catalysis: Explored as a catalyst support material in fuel cells and other energy conversion technologies.

Properties

CAS Number

25583-20-4

Product Name

Titanium nitride

IUPAC Name

azanylidynetitanium

Molecular Formula

TiN
NTi

Molecular Weight

61.87 g/mol

InChI

InChI=1S/N.Ti

InChI Key

NRTOMJZYCJJWKI-UHFFFAOYSA-N

SMILES

N#[Ti]

Synonyms

titanium nitride
titanium nitride (Ti2N)
titanium nitride (TiN)

Canonical SMILES

N#[Ti]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.